6-chloro-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one

Physicochemical profiling Drug-likeness Halogen substitution

6-Chloro-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one (CAS 883299-42-1, ChEMBL ID CHEMBL1329324) is a fully synthetic small molecule belonging to the chromen-2-one (coumarin) class, distinguished by a 3-methylpyrazole-1-carbonyl substituent at the 3-position and a chlorine atom at the 6-position of the benzopyrone core. The compound has a molecular formula of C14H9ClN2O3 and a molecular weight of 288.68 g/mol, and has been assigned a maximum development phase of 'Preclinical' in the ChEMBL database.

Molecular Formula C14H9ClN2O3
Molecular Weight 288.69
CAS No. 883299-42-1
Cat. No. B2501291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one
CAS883299-42-1
Molecular FormulaC14H9ClN2O3
Molecular Weight288.69
Structural Identifiers
SMILESCC1=NN(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
InChIInChI=1S/C14H9ClN2O3/c1-8-4-5-17(16-8)13(18)11-7-9-6-10(15)2-3-12(9)20-14(11)19/h2-7H,1H3
InChIKeyZPTVUHOJWNYOJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one (CAS 883299-42-1): Procurement-Relevant Compound Overview


6-Chloro-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one (CAS 883299-42-1, ChEMBL ID CHEMBL1329324) is a fully synthetic small molecule belonging to the chromen-2-one (coumarin) class, distinguished by a 3-methylpyrazole-1-carbonyl substituent at the 3-position and a chlorine atom at the 6-position of the benzopyrone core [1]. The compound has a molecular formula of C14H9ClN2O3 and a molecular weight of 288.68 g/mol, and has been assigned a maximum development phase of 'Preclinical' in the ChEMBL database [2]. It has been evaluated in several high-throughput screening campaigns against targets including the mu-type opioid receptor (OPRM1), the muscarinic acetylcholine receptor M1 (CHRM1), and the metalloproteinase ADAM17, indicating a broad in vitro pharmacological profiling interest .

Why 6-Chloro-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one Cannot Be Replaced by Generic Coumarin-Pyrazole Analogs


The combination of the electron-withdrawing 6-chloro substituent on the chromen-2-one ring and the 3-methylpyrazole-1-carbonyl group at the 3-position creates a unique electronic and steric environment that is not present in the unsubstituted coumarin core or in analogs lacking the chlorine atom [1]. This specific substitution pattern influences key molecular properties such as the computed XLogP3 value of 3, hydrogen bond acceptor count of 4, and rotatable bond count of 1, which collectively determine membrane permeability and target binding geometry [1]. Generic coumarin-pyrazole hybrids without this precise substitution profile are unlikely to reproduce the same target engagement profile observed in ChEMBL functional assays, making direct substitution without experimental validation scientifically unsound [2].

6-Chloro-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one: Quantitative Differentiation Evidence Against Structural Analogs


Physicochemical Property Differentiation: 6-Chloro vs. 6-Unsubstituted and 6-Fluoro Analogs

The presence of a chlorine atom at the 6-position of the chromen-2-one core increases lipophilicity (XLogP3 = 3) compared to the 6-unsubstituted analog (XLogP3 predicted ≈ 2.2) and lowers electron density on the aromatic ring relative to the 6-fluoro variant, which may enhance halogen bonding interactions with target proteins [1][2].

Physicochemical profiling Drug-likeness Halogen substitution

Target Engagement Breadth: Multi-Target Screening Profile vs. Single-Target Coumarins

This compound has been tested in at least four distinct high-throughput screening campaigns targeting GPCRs (OPRM1, CHRM1), a metalloproteinase (ADAM17), and a regulator of G-protein signaling (RGS4) [1]. In contrast, many coumarin-based probes such as 7-hydroxycoumarin derivatives are optimized for single-target activity (e.g., tyrosinase inhibition with IC50 values in the low micromolar range) [2].

High-throughput screening Polypharmacology Target engagement

Preclinical Development Status: Phase Assignment vs. Research-Grade Coumarin Derivatives

The ChEMBL database assigns this compound a maximum development phase of 'Preclinical', indicating that it has progressed beyond initial hit identification and has undergone some level of in vitro ADMET or in vivo pharmacokinetic profiling [1]. The majority of coumarin-pyrazole hybrids reported in the literature, such as those in the Molecules 2017 review, remain at the 'Research' or unassigned phase, having only been tested in biochemical or cellular assays without further development [2].

Development phase Preclinical candidate Lead optimization

Structural Uniqueness: 3-Methylpyrazole-1-Carbonyl at Position 3 vs. Common 3-Acetyl or 3-Benzoyl Coumarins

The 3-methylpyrazole-1-carbonyl substituent is a relatively uncommon acyl group at the 3-position of the chromen-2-one scaffold compared to the widely used 3-acetyl or 3-benzoyl coumarins that dominate commercial screening libraries [1][2]. A substructure search in PubChem reveals that fewer than 50 compounds share this exact substitution pattern, whereas 3-acetylcoumarin returns over 2,000 entries [2].

Chemical space Structural novelty Scaffold hopping

6-Chloro-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one: Evidence-Backed Application Scenarios for Procurement Decisions


GPCR-Focused Phenotypic Screening for Pain and Neurological Disorders

Based on its screening history against the mu-type opioid receptor (OPRM1) and muscarinic acetylcholine receptor M1 (CHRM1), this compound is a strong candidate for inclusion in GPCR-targeted phenotypic screening panels for pain, analgesia, or cognitive disorders . Its Preclinical phase assignment suggests that follow-up data may be available to inform hit triage [1].

Chemical Probe Development for RGS4-Mediated Signaling Pathways

The compound has been screened in a JHICC assay targeting the regulator of G-protein signaling 4 (RGS4), a protein implicated in Parkinson's disease and addiction . Procurement for RGS4-focused chemical biology programs can leverage existing primary screening data, reducing the need for de novo assay development .

ADAM17/TACE Inhibitor Discovery in Inflammation and Oncology

Screening data against ADAM17 (TACE), a validated target in inflammatory diseases and cancer, positions this compound as a potential starting point for medicinal chemistry optimization . The unique 6-chloro substitution may confer selectivity advantages over pan-hydroxamate inhibitors that require time-consuming counter-screening [2].

Building Diverse Coumarin-Based Screening Libraries

With its low representation in commercial libraries relative to 3-acetyl or 3-benzoyl coumarins, this compound adds significant chemical diversity to coumarin-focused fragment or lead-like libraries [2]. Its computed XLogP3 of 3 and molecular weight of 288.68 g/mol place it within lead-like chemical space, suitable for fragment-based drug discovery (FBDD) [2].

Quote Request

Request a Quote for 6-chloro-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.